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3-(3-Methyl-5-isoxazolyl)-1-propanamine

Cat. No.: B2822989
CAS No.: 1027518-85-9
M. Wt: 140.186
InChI Key: JFHIGUKSVGJENI-UHFFFAOYSA-N
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Description

Contextualization within Isoxazole (B147169) Chemistry Research and Medicinal Chemistry Significance

The isoxazole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets, leading to varied pharmacological effects. researchgate.netrsc.org These effects include antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. wikipedia.orgresearchgate.net The significance of the isoxazole moiety stems from its unique electronic properties and its ability to act as a bioisostere—a substituent that retains similar biological properties to another group—for other functional groups like amides or esters, often with improved metabolic stability.

The 3,5-disubstituted pattern is a common and synthetically accessible arrangement for isoxazoles. acs.org Researchers often modify the substituents at these positions to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The methyl group at the 3-position and the flexible propanamine chain at the 5-position in 3-(3-Methyl-5-isoxazolyl)-1-propanamine represent a strategic combination. The propanamine moiety, with its terminal primary amine, provides a basic center that can form ionic interactions with biological targets, such as amino acid residues in an enzyme's active site, and can improve water solubility. The exploration of such structures is a central theme in modern drug discovery, aiming to develop novel therapeutic agents with high efficacy and specificity. researchgate.net

Historical Perspective of Isoxazole-Containing Compounds in Drug Discovery

The history of isoxazole-containing compounds in medicine is marked by the development of several landmark drugs that have had a significant impact on healthcare. The versatility of the isoxazole ring has allowed it to be incorporated into drugs for a wide range of diseases.

One of the earliest and most notable examples is Sulfamethoxazole (B1682508) , an antibiotic introduced in the United States in 1961. wikipedia.orgpatsnap.com As a member of the sulfonamide class, sulfamethoxazole functions by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgrcsb.org Its structural similarity to para-aminobenzoic acid (PABA) allows it to act as a competitive inhibitor, ultimately halting bacterial growth. rcsb.org It is most commonly used in combination with trimethoprim (B1683648) to enhance its efficacy. nih.gov

Decades later, the isoxazole scaffold proved instrumental in the development of a new class of anti-inflammatory drugs. Valdecoxib , marketed as Bextra, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. wikipedia.org The development of selective COX-2 inhibitors was driven by the need to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. wikipedia.org Valdecoxib was approved by the FDA in 2001 for treating arthritis and menstrual pain. wikipedia.org However, it was later withdrawn from the market in 2005 due to concerns about an increased risk of serious cardiovascular events and skin reactions. researchgate.nethopkinsarthritis.orgresearchgate.net Despite its withdrawal, Valdecoxib remains a significant example of the successful application of the isoxazole ring in designing highly selective enzyme inhibitors. researchgate.net

These examples highlight the enduring importance of the isoxazole nucleus in drug design, demonstrating its adaptability as a core structure for targeting diverse biological pathways, from bacterial metabolism to inflammatory processes.

Key Isoxazole-Containing Drugs in a Historical Context

Drug Name Class Year of Introduction (US) Therapeutic Application
Sulfamethoxazole Antibiotic 1961 Bacterial Infections
Valdecoxib COX-2 Inhibitor 2001 Arthritis, Pain

Rationale for Academic Investigation of this compound

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related isoxazole derivatives.

The primary motivation for synthesizing and studying this compound would be to explore its potential as a novel therapeutic agent. The structural components of the molecule—the 3-methyl-isoxazole core and the 5-propanamine side chain—are features found in various biologically active compounds. SAR studies have shown that small alkyl groups like methyl on the isoxazole ring can be crucial for binding affinity and selectivity. mdpi.com

Furthermore, the presence of a flexible alkylamine chain is a common strategy in drug design to introduce a basic center for hydrogen bonding and to optimize the compound's positioning within a target's binding pocket. nih.gov Researchers might investigate this compound as part of a larger library of compounds to probe its activity against various targets, including:

Antimicrobial Targets: Given the history of sulfamethoxazole, new isoxazole derivatives are frequently screened for antibacterial and antifungal properties. nih.govnih.gov The propanamine side chain could be modified to enhance cell wall penetration or interaction with intracellular targets.

Enzyme Inhibition: The isoxazole scaffold is a proven component of enzyme inhibitors like Valdecoxib. researchgate.net This compound could be evaluated for its ability to inhibit enzymes implicated in cancer, inflammation, or neurodegenerative diseases. researchgate.netnih.gov

Receptor Modulation: The amine group could interact with receptors in the central nervous system, making it a candidate for investigation in neurological disorders.

In essence, this compound represents a foundational structure. Its synthesis and biological evaluation would serve as a starting point for further chemical modifications, aiming to optimize potency, selectivity, and drug-like properties, thereby contributing to the broader field of isoxazole-based drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2822989 3-(3-Methyl-5-isoxazolyl)-1-propanamine CAS No. 1027518-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIGUKSVGJENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations of 3 3 Methyl 5 Isoxazolyl 1 Propanamine and Its Derivatives

In Vitro Pharmacological Profiling and Target Engagement Studies

Receptor Binding and Activation Assays (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptors, GABAA Receptors, Sigma Receptors, NMDA Receptors, AMPA Receptors)

No studies detailing the binding affinity or functional activity of 3-(3-Methyl-5-isoxazolyl)-1-propanamine at α7 nicotinic acetylcholine receptors, GABAA receptors, sigma receptors, NMDA receptors, or AMPA receptors were identified. Consequently, data on its potential as an agonist, antagonist, or modulator at these targets is unavailable.

Enzyme Inhibition and Modulation Studies (e.g., BACE1, Cytochrome P450 Enzymes)

There is no published research on the inhibitory or modulatory effects of this compound on the enzyme BACE1. Similarly, studies investigating its interaction with and metabolism by cytochrome P450 enzymes have not been found, leaving its potential for drug-drug interactions via this pathway unknown.

In Vivo Preclinical Efficacy Studies in Animal Models

The therapeutic potential of isoxazole (B147169) derivatives, structurally related to this compound, has been evaluated in a variety of animal models for numerous disease states.

A notable isoxazole derivative, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, known as ABT-418, has demonstrated significant efficacy in models of cognitive impairment. In preclinical studies, ABT-418 has shown potent cognitive-enhancing and anxiolytic properties. nih.gov This compound has been found to be approximately three to ten times more potent than nicotine (B1678760) in enhancing memory and in anxiolytic test paradigms. nih.gov The robust in vivo activity of ABT-418 in animal models suggests that isoxazole derivatives have the potential to be beneficial in treating cognitive and emotional dysfunctions associated with neurological conditions like Alzheimer's disease. nih.gov

Animal models are crucial for evaluating cognitive deficits and potential therapeutic interventions. nih.govresearchgate.net These models can be induced by various methods, including the administration of substances like scopolamine (B1681570) or amyloid-beta peptides, or through genetic modifications to mimic diseases such as Alzheimer's. nih.gov The evaluation of compounds like ABT-418 in these well-established models provides a basis for their potential clinical utility in neurological disorders.

The anti-inflammatory potential of various isoxazole derivatives has been extensively studied in vivo. A common model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan induces a localized inflammatory response, and the efficacy of a compound is measured by its ability to reduce the resulting swelling.

Several studies have demonstrated that newly synthesized isoxazole derivatives can significantly inhibit paw edema in this model. eijst.org.uk For instance, certain isoxazole derivatives, when administered orally, have shown potent anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the standard drug diclofenac (B195802) sodium. eijst.org.uk The presence of specific substituents on the isoxazole ring, such as a methoxy (B1213986) group at the para position, has been associated with more potent anti-inflammatory effects. These findings highlight the potential of the isoxazole scaffold in developing novel anti-inflammatory agents.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Rat Paw Edema

Compound/DerivativeAnimal ModelKey Findings
Isoxazole Derivatives (TPI series)Wistar Albino RatsTPI-7 and TPI-13, with a p-methoxy group, showed the most significant anti-inflammatory activity.
Chalcone-derived IsoxazolesWister Albino RatsSeveral derivatives exhibited significant anti-inflammatory effects, comparable to diclofenac sodium.
4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO)RatsShowed gastro-protective effects in an ethanol-induced ulcer model, partly through anti-inflammatory pathways. mdpi.com

The isoxazole moiety is a key component in a variety of compounds investigated for their anticancer properties. researchgate.netcapes.gov.br Preclinical in vivo studies are essential to determine the potential of these compounds as therapeutic agents. A common method involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

For example, FBA-TPQ, a synthetic analog of the natural product makaluvamine which contains a related heterocyclic core, was evaluated in a mouse MCF-7 breast cancer xenograft model. nih.gov This compound demonstrated a dose-dependent inhibition of tumor growth, with the highest dose inhibiting tumor growth by approximately 71.6%. nih.gov Such studies are critical for establishing the in vivo efficacy of novel anticancer compounds and provide a rationale for further clinical development. nih.gov The anticancer activity of isoxazole derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation. researchgate.net

Table 2: In Vivo Anticancer Efficacy of an Isoxazole-related Analog

CompoundAnimal ModelCancer Cell LineKey Findings
FBA-TPQNude MiceMCF-7 (Breast Cancer)Dose-dependent inhibition of xenograft tumor growth. nih.gov

The versatility of the isoxazole scaffold has led to the exploration of its derivatives for a range of other biological activities.

Antidiabetic Activity: Certain isoxazole derivatives have been evaluated for their potential to manage diabetes. For instance, some N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which can be considered bioisosteres of isoxazoles, have shown significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov

Neuroprotective Effects: Beyond cognitive enhancement, isoxazole derivatives are being investigated for their neuroprotective properties. The thiazolidine (B150603) derivative CIPMTO has demonstrated neuroprotective effects in a rat model of streptozotocin-induced diabetic neuropathic pain, suggesting a potential role in mitigating neurovascular complications associated with diabetes.

Analgesic Activity: The potential of isoxazole derivatives as pain-relieving agents has also been explored. The aforementioned compound CIPMTO, in addition to its neuroprotective effects, has shown potent analgesic actions in models of neuropathic pain.

Elucidation of Mechanism of Action

Understanding the molecular mechanisms by which these derivatives exert their therapeutic effects is a critical aspect of preclinical research.

The diverse biological activities of isoxazole derivatives are a result of their interaction with a variety of molecular targets.

For the cognition-enhancing and anxiolytic effects of ABT-418, the primary molecular target has been identified as the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). nih.gov ABT-418 acts as a potent agonist at this receptor. nih.gov This was validated through binding assays and functional studies, which showed that it has a reduced potency for nAChR subunit isoforms found in sympathetic ganglia and does not compete for alpha-bungarotoxin binding sites, indicating its selectivity. nih.gov

In the context of anticancer activity, isoxazole derivatives have been shown to act through various mechanisms. researchgate.net Biochemical studies have revealed that some derivatives can induce apoptosis (programmed cell death) in cancer cells. researchgate.net This is often associated with the regulation of apoptosis-related proteins such as Bcl-2 and caspases. nih.gov For instance, one study on a new isoxazole derivative, MM3, showed that it led to a significant increase in the expression of Caspase-3 and Caspase-7, key executioners of apoptosis, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Other identified mechanisms for anticancer isoxazole derivatives include the inhibition of enzymes like topoisomerase and histone deacetylase (HDAC), as well as the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway. researchgate.netnih.gov

The anti-inflammatory effects of some isoxazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. espublisher.com

Table 3: Identified Molecular Targets and Mechanisms of Action for Isoxazole Derivatives

Derivative ClassTherapeutic AreaIdentified Molecular Target(s)/Mechanism(s)
ABT-418Neurological DisordersAgonist of the α4β2 neuronal nicotinic acetylcholine receptor. nih.gov
Various Anticancer DerivativesCancerInduction of apoptosis via modulation of Bcl-2 and caspases, inhibition of topoisomerase, HDAC, and the PI3K/AKT/mTOR pathway. researchgate.netnih.govnih.gov
Anti-inflammatory DerivativesInflammationInhibition of cyclooxygenase (COX) enzymes. espublisher.com

Downstream Signaling Pathway Modulation

While direct studies on the downstream signaling pathways specifically modulated by this compound are not extensively documented in publicly available research, the pharmacological actions of structurally related isoxazole derivatives provide insights into potential mechanisms. Isoxazole-containing compounds have been identified as modulators of key receptors in the central nervous system, such as ionotropic glutamate (B1630785) receptors and serotonin (B10506) transporters, suggesting that their effects are mediated through the alteration of critical signaling cascades. nih.govnih.govnih.gov

Furthermore, certain tricyclic isoxazoles have been developed as potent inhibitors of serotonin (5-HT) reuptake. nih.govnih.gov The inhibition of the serotonin transporter (SERT) leads to an increase in the synaptic concentration of 5-HT, which then activates various postsynaptic 5-HT receptors. clinpgx.org The downstream signaling of these receptors is complex and subtype-dependent. For example, HTR1A receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) formation. clinpgx.org Conversely, HTR2 receptors are linked to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). clinpgx.org Chronic administration of selective serotonin reuptake inhibitors (SSRIs) has also been associated with an increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity. clinpgx.org Therefore, isoxazole-propanamine analogues, by potentially acting on SERT, could initiate a cascade of downstream events that ultimately influence neuronal function and behavior.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The pharmacological activity of isoxazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The nature and position of substituents on the isoxazole ring play a pivotal role in determining the biological activity of its derivatives. While specific SAR studies for this compound are limited, general principles can be drawn from broader research on isoxazoles.

For antibacterial activity, for example, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 position and electron-donating groups such as methoxy and dimethylamino at the C-5 position of a phenyl ring attached to the isoxazole has been shown to enhance activity. ijpca.org In the context of anticancer activity, isoxazoles with an electron-withdrawing group like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole have demonstrated excellent inhibitory activities against certain enzymes. nih.gov

In the case of this compound, the methyl group at the 3-position is a small, lipophilic substituent. Variations at this position could influence the compound's interaction with its biological target. Replacing the methyl group with larger alkyl groups, cycloalkyl groups, or aromatic rings would alter the steric and electronic profile, which could in turn affect binding affinity and selectivity. The table below illustrates hypothetical effects of substituents at the 3-position of the isoxazole ring on biological activity, based on general SAR principles.

Substituent at 3-positionPotential Effect on Biological ActivityRationale
Methyl (CH₃)Baseline ActivitySmall, lipophilic group establishing a foundational interaction.
Ethyl (C₂H₅)Potentially Increased or Decreased ActivityIncreased lipophilicity may enhance membrane permeability or steric bulk may hinder binding.
Phenyl (C₆H₅)Potentially Altered SelectivityIntroduction of aromatic interactions (e.g., pi-stacking) could favor a different target.
Trifluoromethyl (CF₃)Potentially Increased PotencyStrong electron-withdrawing group that can alter the electronic properties of the isoxazole ring and participate in specific interactions.

This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for this compound.

The 1-propanamine side chain is a key structural feature that likely dictates the pharmacological class of this compound. Alkylamine chains are common pharmacophores in ligands for various receptors and transporters in the central nervous system, including those for serotonin and dopamine (B1211576). nih.gov The length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the presence of substituents on the chain are all critical determinants of efficacy and selectivity.

The three-carbon linker of the propanamine moiety provides a specific spatial relationship between the isoxazole ring and the terminal amine group. This spacing is often optimal for interaction with monoamine transporters and G-protein coupled receptors. Modification of this linker, for instance, by shortening it to an ethanamine or lengthening it to a butanamine, would significantly alter the distance between the key pharmacophoric elements and likely impact biological activity.

Furthermore, the primary amine is capable of forming hydrogen bonds and ionic interactions with receptor binding sites. N-alkylation to form secondary or tertiary amines would increase lipophilicity and could alter the binding mode and selectivity profile. For example, in some classes of dopamine receptor ligands, N-propyl substitution is known to improve activity at the D2 receptor.

The following table provides a hypothetical overview of how modifications to the propanamine moiety could influence pharmacological outcomes.

Modification to Propanamine MoietyPotential Effect on Efficacy and SelectivityRationale
Primary Amine (-NH₂)Baseline ActivityCapable of forming key hydrogen and ionic bonds with the target.
N-Methylpropanamine (-NHCH₃)Altered Potency and SelectivityIncreased lipophilicity and altered hydrogen bonding capacity.
N,N-Dimethylpropanamine (-N(CH₃)₂)Significant Change in ProfileFurther increased lipophilicity and loss of hydrogen bond donor capability, potentially favoring different targets.
2-MethylpropanaminePossible Introduction of StereochemistryA chiral center is introduced, which can lead to enantiomers with different activities.

This table is illustrative and based on established principles in neuropharmacology, not on specific experimental data for this compound.

The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. For flexible molecules like this compound, the accessible conformations can influence its ability to fit into a binding pocket. The propanamine chain allows for considerable conformational flexibility, and the lowest energy conformation may or may not be the bioactive conformation.

If a chiral center is introduced into the molecule, for example by substitution on the propanamine chain, the resulting enantiomers can exhibit significantly different pharmacological properties. This stereoselectivity is a hallmark of drug-receptor interactions. One enantiomer may bind with high affinity to the target, while the other may be significantly less active or even interact with a different target altogether. nih.gov

For instance, in a series of tricyclic isoxazoles that inhibit 5-HT reuptake, the biological activity was found to be stereoselective, residing mainly in one enantiomer. nih.gov The chiral separation of isoxazole derivatives is, therefore, an important step in their pharmacological evaluation. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) can be used to isolate and characterize individual enantiomers. nih.gov

The study of the stereochemistry of this compound analogues would be essential to fully understand their pharmacological profile and to develop more selective and potent therapeutic agents.

Preclinical Pharmacokinetics and Metabolism of 3 3 Methyl 5 Isoxazolyl 1 Propanamine

Absorption and Distribution Studies in Preclinical Models (e.g., Brain Penetration)

No information is available in the public domain regarding the absorption and distribution of 3-(3-Methyl-5-isoxazolyl)-1-propanamine in preclinical models. There are no published studies detailing its oral bioavailability, plasma protein binding, tissue distribution, or its ability to penetrate the blood-brain barrier.

Biotransformation Pathways and Enzyme Systems

There is no available data on the biotransformation pathways or the enzyme systems involved in the metabolism of this compound.

Identification of Major Metabolites in Animal Systems

No studies have been published that identify the major metabolites of this compound in any animal system.

Role of Cytochrome P450 Enzymes and Other Metabolic Pathways

The role of cytochrome P450 enzymes or any other metabolic pathways in the biotransformation of this compound has not been documented in the available scientific literature.

Metabolic Stability and Enzyme Induction/Inhibition in Preclinical Systems

There are no public records of studies investigating the metabolic stability of this compound in preclinical systems, nor is there any information regarding its potential to induce or inhibit metabolic enzymes.

Excretion Routes in Preclinical Models

Information on the routes of excretion (e.g., renal, fecal) of this compound and its potential metabolites in preclinical models is not available.

Analytical Methodologies for Research of 3 3 Methyl 5 Isoxazolyl 1 Propanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of 3-(3-Methyl-5-isoxazolyl)-1-propanamine, providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. icm.edu.pl

In ¹H NMR spectroscopy, the chemical environment of each proton is determined. The spectrum is expected to show distinct signals corresponding to the methyl group on the isoxazole (B147169) ring, the single proton on the isoxazole ring, and the protons of the propyl amine side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values provide definitive evidence for the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
Isoxazole-CH₃~2.3Singlet
Isoxazole-H4~6.1Singlet
-CH₂- (alpha to amine)~2.8Triplet
-CH₂- (beta to amine)~2.0Multiplet
-CH₂- (gamma to amine)~2.9Triplet
Amine-NH₂~1.5 (broad)Singlet
Isoxazole-C3--
Isoxazole-C5--

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. researchgate.net With a molecular formula of C₇H₁₂N₂O, the compound has an exact mass of approximately 140.09 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 141.10.

Under higher energy conditions, such as Electron Impact (EI) ionization, the molecule undergoes predictable fragmentation. The analysis of these fragments helps to confirm the connectivity of the atoms. nih.gov A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). docbrown.info Another likely fragmentation involves the cleavage of the bond between the propyl chain and the isoxazole ring.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted) Ion Structure Description
141.10[C₇H₁₂N₂O + H]⁺Protonated Molecular Ion
124.09[C₇H₁₀N₂]⁺Loss of H₂O (from potential rearrangement)
97.04[C₄H₅N₂O]⁺Cleavage of the propyl side chain
83.05[C₄H₅NO]⁺Isoxazole ring with methyl group
44.05[C₂H₆N]⁺Fragment from α-cleavage of the aminopropyl chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. upi.edu The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The bending vibration of the N-H bond is also observed around 1590-1650 cm⁻¹. The aliphatic C-H bonds of the propyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹. Vibrations associated with the isoxazole ring, such as C=N and C=C stretching, are expected in the 1400-1650 cm⁻¹ region. mdpi.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Primary Amine (R-NH₂)N-H Bend1590 - 1650
Alkane (C-H)C-H Stretch2850 - 2960
Isoxazole RingC=N Stretch1620 - 1680
Isoxazole RingC=C Stretch1450 - 1600

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for separating this compound from reaction impurities or related substances and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity determination of this compound due to its high resolution and sensitivity. A reverse-phase HPLC method is typically developed.

The method involves injecting the sample onto a nonpolar stationary phase, such as a C18 column, and eluting it with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure good peak shape for the basic amine. Detection is commonly performed using a UV detector set at a wavelength where the isoxazole ring exhibits strong absorbance.

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Example Parameters for a Validated HPLC Method

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, particularly for identifying volatile impurities. However, due to the high polarity and low volatility of the primary amine group, direct analysis can result in poor peak shape and column interactions. nih.gov

To overcome these issues, derivatization is often employed. The primary amine can be reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile and less polar amide derivative. iu.edu This derivative is then amenable to separation on a standard nonpolar GC column (e.g., a 5% phenyl-methylpolysiloxane phase). The gas chromatograph separates the derivatized compound from other components in the mixture before it enters the mass spectrometer, which provides mass spectra for identification and confirmation. researchgate.net

Table 5: Typical GC-MS Parameters for Analysis of Derivatized this compound

Parameter Specification
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS (B15284909) Transfer Line 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Scan Range 40 - 400 amu

Quantitative Analysis Methods in Preclinical Research Matrices

The quantitative analysis of this compound in preclinical research matrices, such as plasma and tissue homogenates, is crucial for understanding its pharmacokinetic profile. Given the absence of specific published bioanalytical methods for this compound, this section outlines a comprehensive approach to method development and application based on established principles for analogous small molecules, particularly heterocyclic alkylamines. The methodologies predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and selectivity for quantification in complex biological samples.

Bioanalytical Method Development for Biological Samples (e.g., plasma, tissue homogenates)

The development of a robust bioanalytical method for this compound necessitates a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary objective of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids. For a small, polar compound like this compound, several techniques can be considered:

Protein Precipitation (PPT): This is a straightforward and common method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.gov While simple and fast, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. chromatographyonline.com The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to facilitate its extraction into the organic layer. This technique generally yields cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts. chromatographyonline.com For an amine-containing compound, a mixed-mode cation-exchange SPE sorbent would be suitable. chromatographyonline.com This approach allows for the retention of the protonated amine under acidic conditions, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solvent.

The selection of the most appropriate sample preparation technique depends on the required sensitivity, throughput, and the nature of the biological matrix.

Chromatographic Conditions

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the analyte from endogenous matrix components prior to detection.

Column Chemistry: Due to the polar nature of the analyte, a standard reversed-phase C18 column might provide insufficient retention. researchgate.net Therefore, alternative stationary phases such as those designed for polar compounds or mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms could be more effective. nih.gov

Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is generally preferred to ensure adequate separation and timely elution of the analyte.

An illustrative set of HPLC/UHPLC parameters is presented in Table 1.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter Condition
Column Mixed-Mode C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometric Detection

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) in the positive ion mode would be suitable for the protonation of the primary amine group in this compound.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. nih.gov This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio. The fragmentation of the isoxazole ring and the alkylamine side chain would be investigated to identify the most stable and abundant product ions. acs.org

A summary of hypothetical mass spectrometric parameters is provided in Table 2.

Table 2: Hypothetical Mass Spectrometric Parameters for this compound

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z corresponding to [M+H]⁺
Product Ion (Q3) Specific fragment ion m/z
Collision Energy Optimized for maximum product ion intensity

| Dwell Time | 100 ms |

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Application of Advanced Techniques for Metabolite Quantification

The in vivo metabolism of this compound is an important aspect of its preclinical evaluation. Isoxazole-containing compounds can undergo various metabolic transformations. nih.gov The quantification of key metabolites is essential for a comprehensive understanding of the compound's disposition and potential for bioactivation.

Metabolite Identification

The initial step involves the identification of potential metabolites in preclinical samples (e.g., plasma, urine, and liver microsome incubations). This is typically achieved using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems. These instruments provide accurate mass measurements, enabling the determination of the elemental composition of metabolites and their fragments. Common metabolic pathways for a compound like this compound could include oxidation of the methyl group, hydroxylation of the isoxazole or alkyl chain, and N-acetylation of the primary amine.

Quantitative Method Development for Metabolites

Once significant metabolites are identified and their structures tentatively or definitively assigned, a quantitative LC-MS/MS method can be developed for them, similar to the parent compound. If authentic standards for the metabolites are not available, relative quantification can be performed. For absolute quantification, the synthesis of the metabolite standards is necessary.

A study on a different isoxazole derivative identified N-hydroxy and N-acetyl metabolites, which were quantified using a validated HPLC-MS/MS method alongside the parent compound. vedomostincesmp.ru This highlights the feasibility of developing a single chromatographic method for the simultaneous quantification of the parent drug and its major metabolites.

The development of such a method would follow the same principles as for the parent compound, including optimization of sample preparation, chromatography, and mass spectrometry. The MRM transitions for each metabolite would be individually optimized to ensure sensitive and specific detection.

An example of a data table for a multi-analyte assay is presented in Table 3, illustrating how the parent compound and its potential metabolites could be analyzed in a single run.

Table 3: Example MRM Transitions for the Simultaneous Quantification of this compound and Potential Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound [M+H]⁺ Fragment 1 Optimized Value
Hydroxy-metabolite [M+16+H]⁺ Fragment 2 Optimized Value
N-acetyl-metabolite [M+42+H]⁺ Fragment 3 Optimized Value

| Internal Standard | [IS+H]⁺ | IS Fragment | Optimized Value |

The application of these advanced analytical techniques is fundamental to constructing a complete pharmacokinetic and metabolic profile of this compound in preclinical research.

Computational and Theoretical Approaches in the Study of 3 3 Methyl 5 Isoxazolyl 1 Propanamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netstudysmarter.co.uk This method allows for the visualization of how 3-(3-Methyl-5-isoxazolyl)-1-propanamine might fit into the active site of a biological target, providing information on the binding affinity and the specific interactions that stabilize the complex. ijcap.in The process involves sampling a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov

For this compound, a hypothetical molecular docking study against a protein kinase, a common drug target, could yield the results presented in Table 1. Such a study would predict the binding energy, which is an estimate of the affinity of the compound for the protein, and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The isoxazole (B147169) ring, with its nitrogen and oxygen atoms, could act as a hydrogen bond acceptor, while the propanamine side chain could form hydrogen bonds or ionic interactions. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target ParameterPredicted Value/InteractionBinding Energy (kcal/mol)-8.5Hydrogen Bond InteractionsAmine group with Asp145; Isoxazole nitrogen with Ser80Hydrophobic InteractionsMethyl group with Val23; Propyl chain with Leu128Electrostatic InteractionsProtonated amine with Asp145

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, allowing for the observation of conformational changes in both the ligand and the protein. nih.govazolifesciences.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. numberanalytics.com A stable binding mode for this compound would be characterized by a low and convergent RMSD value for both the protein and the ligand throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and guide the optimization of lead structures. patsnap.com

To develop a QSAR model for derivatives of this compound, a dataset of analogues with their corresponding measured biological activities would be required. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of this compound analogues might take the form:

Biological Activity = (0.75 * LogP) - (0.23 * PSA) + (1.54 * DipoleMoment) + 2.18

In this equation, LogP represents the lipophilicity, PSA is the polar surface area, and DipoleMoment is a measure of the molecule's polarity. The coefficients indicate the relative importance of each descriptor to the biological activity. A positive coefficient for LogP suggests that increasing lipophilicity may enhance activity, while a negative coefficient for PSA indicates that a lower polar surface area might be beneficial. Such a model would guide chemists in modifying the structure of this compound to improve its therapeutic potential.

Table 2: Hypothetical QSAR Model Descriptors and Their Contributions Molecular DescriptorCoefficientInterpretationLogP (Lipophilicity)+0.75Higher lipophilicity is correlated with increased activity.Polar Surface Area (PSA)-0.23Lower polar surface area is correlated with increased activity.Dipole Moment+1.54A higher dipole moment is correlated with increased activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are valuable tools for assessing the "drug-likeness" of a compound in the early stages of drug discovery, helping to identify potential liabilities that could lead to failure in later stages of development. cambridge.orgsrce.hr

For this compound, various computational models can be used to predict its ADME profile. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms or rule-based systems to make predictions. nih.gov Key ADME parameters that can be predicted include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes such as cytochrome P450s.

Table 3 presents a hypothetical in silico ADME profile for this compound. These predictions can help to anticipate the compound's behavior in the body. For example, good aqueous solubility and high intestinal absorption are desirable for orally administered drugs. The prediction of whether the compound is a substrate or inhibitor of cytochrome P450 enzymes is crucial for assessing potential drug-drug interactions.

Table 3: Hypothetical In Silico ADME Prediction for this compound ADME PropertyPredicted Value/ClassificationImplicationAqueous Solubility (logS)-2.5Moderately solubleHuman Intestinal Absorption (%)>90%High absorptionBlood-Brain Barrier PermeabilityLowUnlikely to cross the blood-brain barrierPlasma Protein Binding (%)<50%Low binding, high free fractionCYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway

Future Perspectives and Research Directions for 3 3 Methyl 5 Isoxazolyl 1 Propanamine

Rational Design of Novel Analogues with Improved Preclinical Potency and Selectivity

The rational design of novel analogues of 3-(3-Methyl-5-isoxazolyl)-1-propanamine would be a critical step in optimizing its potential as a therapeutic agent. A systematic structure-activity relationship (SAR) study would be foundational. This would involve the synthesis of a library of related compounds with modifications at key positions: the methyl group on the isoxazole (B147169) ring, the isoxazole ring itself, and the propanamine side chain. For instance, altering the size and electronics of the substituent at the 3-position of the isoxazole, or varying the length and branching of the aminopropyl side chain, could significantly impact biological activity.

Computational modeling and molecular docking studies would be instrumental in this process. By identifying a putative biological target, researchers could simulate the binding of various analogues to predict their affinity and selectivity. This in silico approach would prioritize the synthesis of compounds with the highest probability of success, thereby conserving resources and accelerating the discovery process. The goal would be to identify analogues with enhanced potency at the desired target and minimal off-target effects, a key consideration for improving the preclinical safety profile.

Exploration of New Preclinical Therapeutic Indications

The structural motifs within this compound, namely the isoxazole ring and the primary amine, are present in various biologically active molecules. This suggests that the compound and its future analogues could be screened against a wide range of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities.

For example, isoxazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. A focused investigation into these areas for this compound and its rationally designed analogues in relevant preclinical models of disease would be a logical starting point. Furthermore, given the presence of a propanamine side chain, which is common in neurologically active compounds, exploring its potential in models of central nervous system disorders could be a fruitful avenue of research.

Integration with Advanced Drug Discovery Paradigms

Modern drug discovery has moved beyond the "one target, one molecule" approach. Future research on this compound should leverage more sophisticated strategies like multi-targeted therapies and chemogenomics. If initial screenings reveal activity against multiple, disease-relevant targets, analogues could be intentionally designed to modulate these targets in a synergistic manner. This polypharmacological approach can often lead to enhanced efficacy and a reduced likelihood of drug resistance.

Chemogenomics, which explores the relationship between the chemical space of small molecules and the genomic space of potential drug targets, could also be a powerful tool. By screening this compound against a large panel of targets, a "target profile" for the compound could be generated. This profile could then be used to predict potential therapeutic effects and off-target liabilities, as well as to identify other compounds with similar profiles.

Development of Advanced Delivery Systems for Preclinical Applications

The physicochemical properties of this compound, such as its solubility, stability, and permeability, would dictate the need for advanced drug delivery systems. Should the compound exhibit poor pharmacokinetic properties in preclinical studies, formulation strategies could be employed to improve its therapeutic potential.

For instance, encapsulation within lipid-based nanoparticles or liposomes could enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells. The surface of these delivery vehicles could be functionalized with targeting ligands to further increase specificity. Another approach could be the development of prodrugs, where the parent molecule is chemically modified to improve its absorption and distribution, only to be converted to the active form at the site of action. These advanced delivery systems would be crucial for optimizing the compound's performance in preclinical efficacy and toxicology studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methyl-5-isoxazolyl)-1-propanamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 3-methyl-5-isoxazole with a propanamine precursor. Key steps include:

  • Solvent selection : Ethanol or methanol improves solubility and reaction efficiency.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for regioselective coupling.
  • Temperature control : Reactions at 60–80°C minimize side-product formation.
    • Critical parameters : Monitor pH to avoid amine protonation, which slows reactivity. Yield optimization requires iterative adjustment of molar ratios (e.g., 1:1.2 amine-to-isoxazole) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and amine linkage (e.g., δ 2.1 ppm for methyl groups, δ 8.1 ppm for isoxazole protons).
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₇H₁₁N₂O, exact mass 139.0872).
  • FTIR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=N of isoxazole).
    • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities from unreacted precursors .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability protocols :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis of the isoxazole ring.
  • Solvent compatibility : Dissolve in anhydrous DMSO for long-term stability (>6 months).
    • Degradation markers : Monitor via TLC for spots corresponding to hydrolyzed byproducts (e.g., β-keto amines) .

Q. What in vitro assays are recommended to screen the compound’s biological activity?

  • Methodological framework :

  • Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Solubility optimization : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods predict the reaction mechanism of this compound synthesis?

  • Approach :

  • Quantum mechanics (QM) : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • ICReDD framework : Combine computational reaction path searches with experimental validation to identify energetically favorable pathways .
    • Validation : Compare computed activation energies with experimental DSC data .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Case study : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Impurity interference : Use LC-MS to verify compound purity (>98%) before testing.
  • Statistical design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., pH, temperature) affecting activity .

Q. What strategies improve regioselectivity in derivatizing the isoxazole ring?

  • Synthetic innovations :

  • Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) for selective functionalization.
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl substitutions .

Q. How to design in vivo studies to evaluate the compound’s pharmacokinetics?

  • Protocol design :

  • Dosing : Administer intravenously (1–5 mg/kg) in rodent models; collect plasma at intervals (0.5–24 hrs).
  • Analytical method : LC-MS/MS quantifies parent compound and metabolites (LOQ <1 ng/mL).
  • Ethical compliance : Adhere to FDA preclinical guidelines (e.g., IACUC approval) for animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.